N-(2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide
Description
N-(2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 2,5-dimethoxyphenyl substituent and a 3-methylbutanoyl acyl group. Hydrazinecarbothioamides are known for their versatility in medicinal chemistry, particularly as antioxidants and anticancer agents due to their ability to scavenge free radicals and inhibit cellular proliferation .
Properties
Molecular Formula |
C14H21N3O3S |
|---|---|
Molecular Weight |
311.40 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-methylbutanoylamino)thiourea |
InChI |
InChI=1S/C14H21N3O3S/c1-9(2)7-13(18)16-17-14(21)15-11-8-10(19-3)5-6-12(11)20-4/h5-6,8-9H,7H2,1-4H3,(H,16,18)(H2,15,17,21) |
InChI Key |
YDFLIVJCXPMECC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NNC(=S)NC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 2,5-dimethoxyphenylhydrazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with carbon disulfide to form the final hydrazinecarbothioamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure can be compared to several analogs from the evidence:
Key Findings
Anticancer Activity :
- The dimethylphenyl analog (compound 6 in ) exhibits potent anticancer activity (IC₅₀ = 0.8 µM) against MCF-7 breast cancer cells, comparable to Doxorubicin . The target compound’s 2,5-dimethoxyphenyl group may further enhance activity due to increased lipophilicity and electron-donating methoxy groups, which could improve membrane permeability and target engagement.
Antioxidant Activity :
- All N-(dimethylphenyl)hydrazinecarbothioamides in demonstrated strong antioxidant properties, attributed to the hydrazinecarbothioamide core’s ability to neutralize reactive oxygen species (ROS) . The methoxy groups in the target compound may offer superior radical scavenging compared to methyl groups due to their resonance-stabilizing effects.
Substituent Effects: Methoxy vs. Fluorinated Acyl Groups: Fluorinated analogs (e.g., 2-(4-fluorobenzoyl)hydrazinecarbothioamide in ) may show altered pharmacokinetics due to fluorine’s electronegativity and metabolic resistance .
Synthesis and Characterization :
- Hydrazinecarbothioamides in were synthesized via condensation reactions and characterized using FT-IR, NMR, and X-ray diffraction . The target compound likely follows a similar synthetic route, with methoxy groups introduced via substituted aniline precursors.
Biological Activity
Overview of N-(2,5-Dimethoxyphenyl)-2-(3-Methylbutanoyl)hydrazinecarbothioamide
This compound is a synthetic organic compound that may exhibit various biological activities due to its structural characteristics. The presence of hydrazine and thioamide functional groups often correlates with diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
- Chemical Formula : C13H19N3O3S
- Molecular Weight : 299.37 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of compounds similar to this compound can be categorized into several key areas:
1. Antimicrobial Activity
Hydrazine derivatives have been studied for their potential antimicrobial properties. Research indicates that compounds containing hydrazine moieties can inhibit the growth of various bacterial strains and fungi.
- Case Study : A study on similar hydrazone derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Compounds with thioamide groups have demonstrated cytotoxic effects against cancer cell lines in vitro.
- Research Findings : A study evaluating the cytotoxicity of thioamide derivatives reported IC50 values in the micromolar range against different cancer cell lines, suggesting potential for further development as anticancer agents .
3. Anti-inflammatory Effects
Some hydrazinecarbothioamides exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Example Research : Inflammation models showed that certain derivatives reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
